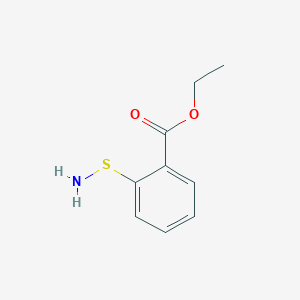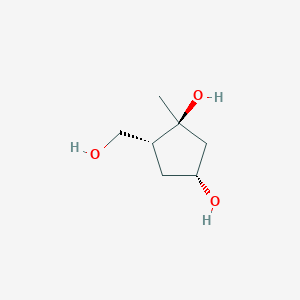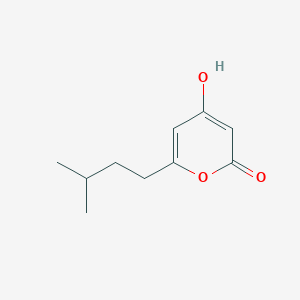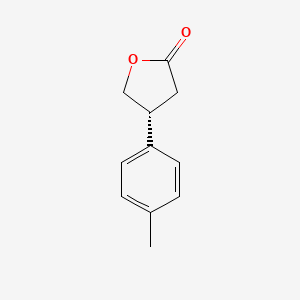![molecular formula C27H22O4 B12577774 3,3-Bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-ol CAS No. 192438-04-3](/img/structure/B12577774.png)
3,3-Bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-ol is a compound belonging to the naphthopyran family, known for its photochromic properties. These compounds are characterized by their ability to change color upon exposure to light, making them valuable in various applications such as photochromic lenses and other optical devices .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-ol typically involves the condensation of 4-methoxybenzaldehyde with 2-naphthol in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and nitric acid are employed for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives and oxidized forms of the original compound .
Applications De Recherche Scientifique
3,3-Bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-ol has a wide range of scientific research applications:
Chemistry: Used as a photochromic dye in the study of light-induced molecular changes.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems where light-triggered release is desired.
Industry: Utilized in the production of photochromic lenses and other optical devices
Mécanisme D'action
The mechanism of action of 3,3-Bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-ol involves the cleavage of the C(sp3)–O bond in the pyran ring upon exposure to UV light. This leads to the formation of a transoid-cis (TC) form and a transoid-trans (TT) form. The TC form reverts to the original structure in a few seconds to minutes, while the TT form reverts more slowly .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Diphenyl-3H-naphtho[2,1-b]pyran: Similar in structure but lacks the methoxy groups.
6,7-Dimethoxy-3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran: Contains additional methoxy groups on the naphthalene ring.
Uniqueness
3,3-Bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-ol is unique due to its specific substitution pattern, which enhances its photochromic and fluorescent properties. This makes it particularly valuable in applications requiring rapid and reversible color changes .
Propriétés
Numéro CAS |
192438-04-3 |
|---|---|
Formule moléculaire |
C27H22O4 |
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
3,3-bis(4-methoxyphenyl)benzo[f]chromen-6-ol |
InChI |
InChI=1S/C27H22O4/c1-29-20-11-7-18(8-12-20)27(19-9-13-21(30-2)14-10-19)16-15-24-22-5-3-4-6-23(22)25(28)17-26(24)31-27/h3-17,28H,1-2H3 |
Clé InChI |
XJTNLUDJKLMYLG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2(C=CC3=C(O2)C=C(C4=CC=CC=C34)O)C5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(1S)-1-cyclohexylethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12577693.png)
![Methyl (2S)-{[1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]amino}(phenyl)acetate](/img/structure/B12577697.png)

![4-Methyl-N-[[4-(2-cyanophenyl)piperazino]methyl]benzamide](/img/structure/B12577717.png)



![3,6-Acridinediamine, 4-[(4-nitrophenyl)azo]-](/img/structure/B12577740.png)

![3-Oxa-7-thiatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane](/img/structure/B12577765.png)
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(3-methoxyphenyl)-](/img/structure/B12577766.png)

![3,3'-[Dodecane-1,12-diylbis(oxy)]di(propane-1,2-diol)](/img/structure/B12577783.png)
![2-[(2,3-Difluoro-6-nitrophenyl)sulfanyl]ethan-1-ol](/img/structure/B12577789.png)
